2-Bromo-1,3,5-triphenylbenzene is a well-known organic molecule with the chemical formula C24H17Br. Its synthesis has been reported in various scientific publications, employing different methods such as Suzuki-Miyaura coupling, Heck reaction, and Ullmann condensation. These reactions involve the coupling of a bromobenzene derivative with three triphenyl units, often requiring specialized catalysts and reaction conditions [, , ].
The physical and chemical properties of 2-Bromo-1,3,5-triphenylbenzene have been investigated in several studies. It is reported to be a white crystalline solid with a melting point of around 230°C. It exhibits low solubility in water but is soluble in common organic solvents like dichloromethane, chloroform, and benzene [].
Research suggests potential applications of 2-Bromo-1,3,5-triphenylbenzene in the field of material science. Studies have explored its use as a precursor for the synthesis of organic light-emitting diodes (OLEDs) due to its rigid structure and potential charge transport properties []. Additionally, research has investigated its potential as a hole-transporting material in organic photovoltaic (OPV) devices [].
2-Bromo-1,3,5-triphenylbenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 385.3 g/mol. It is characterized by a bromine atom substituted at the second position of the 1,3,5-triphenylbenzene structure. This compound appears as a solid with a melting point ranging from 128.0°C to 132.0°C and a boiling point of approximately 479.7°C at standard atmospheric pressure . Its density is reported to be around 1.278 g/cm³ .
The primary chemical reaction involving 2-bromo-1,3,5-triphenylbenzene is its synthesis through electrophilic bromination of 1,3,5-triphenylbenzene. In this reaction, bromine is added to the aromatic compound in the presence of acetic acid and dichloromethane at elevated temperatures (40°C) for about 16 hours. The product can be purified through recrystallization from solvents like tert-butyl methyl ether and ethanol, yielding approximately 93% .
The synthesis of 2-bromo-1,3,5-triphenylbenzene can be achieved through the following steps:
This method yields high purity and significant amounts of the desired compound .
2-Bromo-1,3,5-triphenylbenzene has potential applications in various fields:
Interaction studies involving 2-bromo-1,3,5-triphenylbenzene primarily focus on its role as a sensor or receptor in supramolecular chemistry. For instance, its ability to form π-π interactions with various analytes enhances its application in detecting hazardous materials like trinitrotoluene (TNT) and dinitrotoluene (DNT) . These interactions are crucial for developing sensitive detection methods in environmental monitoring.
Several compounds share structural similarities with 2-bromo-1,3,5-triphenylbenzene. Here are some notable examples:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 1,3,5-Triphenylbenzene | 612-71-5 | Base structure lacking halogen substitution |
| 2-Bromo-4-methylphenylbenzene | 10368-73-7 | Similar bromination pattern but different substituents |
| 4-Bromo-1,3-diphenylbenzene | 10368-73-7 | Different positioning of bromine affecting reactivity |
| Triphenylene | 217-59-9 | Polycyclic aromatic hydrocarbon without halogens |
Uniqueness: The presence of the bromine atom at the second position distinguishes 2-bromo-1,3,5-triphenylbenzene from other triphenyl derivatives by altering its reactivity and potential applications in organic synthesis and materials science.
Irritant